Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This compound has been used as a starting reagent in the synthesis of various other compounds. For instance, it was used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It was also used as a building block for the syntheses of receptor agonists and antagonists .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cl [H].CCOC (=O)C1CCN (CC1=O)Cc2ccccc2
. The empirical formula is C15H19NO3 · HCl
.
Chemical Reactions Analysis
As a starting reagent, this compound has been used in the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines .
Physical And Chemical Properties Analysis
The compound is soluble in NH4OH at a concentration of 25 mg/mL, forming a clear, yellow solution . The melting point is 162 °C (dec.) (lit.) .
Scientific Research Applications
Chemical Synthesis and Pharmacological Applications
Synthetic Methodologies : Research into novel synthetic routes for complex molecules, including fluorinated and brominated compounds, highlights the importance of efficient, cost-effective synthesis techniques. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates advancements in cross-coupling reactions and the synthesis of halogenated compounds (Qiu et al., 2009).
Ionic Liquids in Chemical Processes : The use of ionic liquids as solvents for cellulose modification points to their utility in chemical reactions involving polysaccharides and potentially other organic compounds. Ionic liquids facilitate the homogeneous acylation, carbanilation, and silylation of cellulose, suggesting their potential in modifying complex organic molecules under mild conditions (Heinze et al., 2008).
Environmental and Health Safety
Haloaluminate Ionic Liquids : Studies on electrochemical technology with haloaluminate room-temperature ionic liquids, such as those used in electroplating and energy storage, underscore the importance of understanding chemical interactions and safety protocols when handling reactive ionic compounds (Tsuda et al., 2017). This research is relevant for assessing the environmental and health impacts of novel chemicals.
Flame Retardants and Environmental Impact : The increasing application of novel brominated flame retardants and their detection in various environments call for more research on their occurrence, environmental fate, and toxicity. This area of research is crucial for evaluating the safety and environmental impact of brominated compounds used in industry (Zuiderveen et al., 2020).
Safety And Hazards
The compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .
properties
IUPAC Name |
ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3.BrH/c1-2-20-14(19)15(16)8-9-17(11-13(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXCZRYCYWUDAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735052 |
Source
|
Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide | |
CAS RN |
1303972-94-2 |
Source
|
Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.